molecular formula C12H14O4 B3130930 tert-butyl (2-formylphenyl) carbonate CAS No. 346433-42-9

tert-butyl (2-formylphenyl) carbonate

Cat. No. B3130930
M. Wt: 222.24 g/mol
InChI Key: SENGEZPJIUIXTR-UHFFFAOYSA-N
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Patent
US09102607B2

Procedure details

350 mg (2.8 mmol) of N,N-dimethylaminopyridine and 8.1 ml (46.9 mmol) of N,N-diisopropylethylamine are added to a solution containing 20.9 g (95.7 mmol) of di(tert-butyl)dicarbonate in 150 ml of tetrahydrofuran under a stream of nitrogen. 10 ml (93.8 mmol) of salicylaldehyde are added dropwise. After stirring at ambient temperature for 2 hours, the medium is treated with a 1N aqueous hydrochloric acid solution and then extracted with a heptane/ethyl acetate 1/1 mixture. The organic phase is dried over magnesium sulphate, filtered and concentrated. 21.5 g of 2-(tert-butoxycarbonyloxy)benzaldehyde are obtained in the form of a yellow oil with a quantitative yield.
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.C(O[C:15]([O:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])=O)(C)(C)C.C(=O)[C:26]1[C:27](=[CH:29][CH:30]=[CH:31][CH:32]=1)[OH:28].Cl>O1CCCC1>[C:21]([O:20][C:18]([O:17][C:15]1[CH:29]=[CH:30][CH:31]=[CH:32][C:26]=1[CH:27]=[O:28])=[O:19])([CH3:22])([CH3:23])[CH3:24]

Inputs

Step One
Name
N,N-dimethylaminopyridine
Quantity
350 mg
Type
reactant
Smiles
Name
Quantity
8.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Two
Name
Quantity
20.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with a heptane/ethyl acetate 1/1 mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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